2-Octanone

概述

描述

2-Octanone (CAS 111-13-7), also known as methyl hexyl ketone, is a medium-chain aliphatic ketone with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. It is a hydrophobic compound, practically insoluble in water, and exhibits a density of 0.819 g/mL at 25°C .

准备方法

Synthetic Routes and Reaction Conditions: 2-Octanone can be synthesized through several methods:

Condensation of Acetone and Pentanal: This method involves the condensation of acetone and pentanal, followed by hydrogenation of the resulting alkene.

Selective Oxidation of 1-Octene: Another method involves the selective oxidation of 1-octene.

Oxidation of Methyl Hexyl Carbinol or 2-Octanol: This method involves the oxidation of methyl hexyl carbinol or 2-octanol.

Reductive Condensation of Acetone with Pentanol: This method involves the reductive condensation of acetone with pentanol.

Industrial Production Methods: The industrial production of this compound primarily involves the condensation of acetone and pentanal, followed by hydrogenation . This method is favored due to its efficiency and cost-effectiveness.

化学反应分析

2-Octanone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: It can be reduced to form secondary alcohols, such as 2-octanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonyl group can be attacked by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols (e.g., 2-octanol).

Substitution: Various substituted ketones and alcohols.

科学研究应用

Chemical Properties and Production

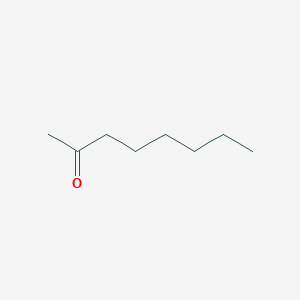

2-Octanone (CAS Number: 111-13-7) is a colorless liquid with a characteristic odor, primarily produced through the oxidation of secondary octanol. It can also be derived from agricultural sources such as castor oil . Its chemical structure is represented as follows:

Industrial Applications

1. Solvent and Chemical Intermediate

- Use in Coatings : this compound serves as a high-boiling solvent in epoxy resin coatings and nitrocellulose lacquers, acting as an anti-blushing agent .

- Defoaming Agent : It is utilized in defoaming formulations, particularly in mineral flotation processes within the mining industry .

- Rubber Processing : The compound is also employed in rubber processing chemicals, enhancing the efficiency of various formulations .

2. Flavoring and Fragrance

- Flavoring Agent : this compound is recognized for its presence in food products like blue cheese and seafood, where it contributes to flavor profiles. It is used as a flavoring intermediate to mask undesirable odors in industrial applications .

- Perfume Industry : The compound is a vital ingredient in the perfume industry due to its pleasant aroma, which enhances fragrance formulations .

Medical and Analytical Applications

1. Medical Diagnostics

Recent studies have highlighted the potential of this compound in medical diagnostics. For instance, a novel method combining thermal desorption gas chromatography with mass spectrometry has been developed to analyze breath samples for volatile organic compounds (VOCs), including this compound. This technique shows promise for non-invasive diagnostic applications .

2. Neurotoxicity Studies

Research has investigated the neurotoxic effects of this compound through animal studies. In one study, rats treated with the compound exhibited no significant neurophysiological changes over a prolonged period, suggesting low neurotoxic potential compared to other compounds like n-hexane . This finding is crucial for understanding safety profiles in occupational settings.

Case Studies

作用机制

The mechanism of action of 2-octanone involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it can act as a ligand for specific receptors, triggering various biochemical pathways. The exact molecular targets and pathways involved in its action are still under investigation.

相似化合物的比较

2-Octanone is structurally and functionally comparable to other aliphatic ketones. Below is a detailed comparison with 3-Octanone, 2-Butanone, 2-Hexanone, and 7-Methyl-2-octanone:

Table 1: Structural and Physical Properties

Key Research Findings

Flavor and Fragrance Roles: this compound contributes to the "earthy" aroma in kiwifruit cultivars like Jinhong and Hort16A, with concentrations validated using internal standards (RSD < 5% in most cases) . In cat food attractants, this compound’s relative content (0.16–0.168%) is comparable to commercial formulations, highlighting its role in palatability .

Environmental Impact: this compound exhibits high biodegradability (94.3% over 28 days) but poses a moderate risk to aquatic ecosystems due to its persistence in screening assessments . In contrast, 2-Hexanone’s neurotoxicity and lower biodegradability necessitate stricter regulatory controls .

Synthetic Pathways: this compound is synthesized via oxidation of 2-octanol, a reaction influenced by nonionic surfactants in microbial systems (e.g., Saccharomyces cerevisiae) .

生物活性

2-Octanone, a medium-chain ketone with the chemical formula C8H16O, has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, including plant growth stimulation, antimicrobial properties, and potential impacts on human health.

- Chemical Name : this compound

- CAS Number : 111-13-7

- Molecular Formula : C8H16O

- Molecular Weight : 128.21 g/mol

Plant Growth Stimulation and Inhibition

Research indicates that this compound can stimulate plant growth at low concentrations but may inhibit growth at higher doses. A study demonstrated that:

- Low Concentrations (1–50 μmol) : Enhanced growth of plants.

- High Concentrations (100 μmol) : Significant inhibition of growth in Agrobacterium tumefaciens, with a reduction in colony-forming units (CFU) observed. At 200 μmol, the CFU decreased dramatically, indicating toxicity to the bacteria .

| Concentration (μmol) | Effect on Plant Growth |

|---|---|

| 1–50 | Stimulation |

| 100 | Inhibition |

| 200 | Severe Inhibition |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been shown to possess antifungal activity against various strains of fungi. In particular, it was effective against Bacillus subtilis, with its antifungal activity being compromised in the presence of surfactin .

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

- Acute Toxicity :

- Oral LD50 in rats: 3,089 mg/kg

- Dermal LD50 in rabbits: 1,337 mg/kg

- Irritation Potential : No significant irritant effects were observed on skin or eyes .

Case Study on Phagocytic Activity

A study involving human monocytes treated with aliphatic alcohols, including this compound, revealed that these compounds could suppress phagocytic activity in a concentration-dependent manner. This finding suggests potential implications for immune responses in individuals exposed to such compounds .

Environmental Impact and Biodegradation

Research has indicated that while this compound is biodegradable, its presence can impact microbial communities in soil. Its effects vary depending on concentration and environmental conditions, highlighting the need for further investigation into its ecological footprint .

常见问题

Basic Research Questions

Q. How can researchers experimentally determine the thermodynamic properties of 2-Octanone, such as enthalpy of formation?

- Methodology : Use calorimetric techniques (e.g., combustion calorimetry) to measure heat changes during controlled reactions. Compare experimental results with computational models (e.g., density functional theory) to validate data. For example, gas-phase thermochemistry data for this compound, including ΔfH°gas (-345.1 ± 2.5 kJ/mol), were derived using calorimetric methods and referenced against established databases .

Q. What analytical methods are effective for quantifying this compound in biological samples like plasma or urine?

- Methodology : Employ air-assisted liquid–liquid microextraction (AALLME) coupled with gas chromatography-flame ionization detection (GC-FID). Optimize parameters such as pH, solvent type, and extraction time to achieve limits of detection as low as 0.1 µg/mL. Validation includes assessing precision (RSD < 7%) and recovery rates (55–86%) .

Q. How can this compound’s role in flavor chemistry be assessed in food systems?

- Methodology : Use gas chromatography-olfactometry (GC-O) to isolate and identify this compound in cooked rice or other matrices. Correlate its concentration with sensory panels to determine odor-activity values and contribution to overall flavor profiles. Studies on japonica rice highlight its role in enhancing "buttery" and "nutty" notes .

Q. What protocols optimize the synthesis of this compound derivatives for chemical studies?

- Methodology : Conduct cyanoethylation reactions using KOH as a catalyst in iso-butyl alcohol. Monitor reaction conditions (e.g., temperature: 55–60°C, molar ratios) and characterize products via gas chromatography (GC) and mass spectrometry (MS). Yields of derivatives like 3-(γ/β-cyanoethyl)-2-octanone can reach 24% under controlled conditions .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data for this compound be resolved?

- Methodology : Perform meta-analysis of existing datasets (e.g., ΔfH°gas values from calorimetry vs. computational predictions) to identify systematic errors. Use high-level quantum mechanical calculations (e.g., CCSD(T)/CBS) to reconcile experimental and theoretical values. Reference databases like NIST for standardized comparisons .

Q. What experimental designs evaluate this compound’s efficacy as a solvent in liquid membrane transport systems?

- Methodology : Test this compound as an organic phase in proton-coupled transport of metal ions (e.g., Hg²⁺, Ag⁺). Compare extraction efficiency with other solvents by varying ligand concentrations and measuring distribution coefficients. Optimize parameters such as pH and ion selectivity .

Q. How can researchers address contradictions in this compound’s release rates in pest attraction studies?

- Methodology : Design field experiments using dispensers with controlled release rates (e.g., yeast-associated volatiles) and measure olive fruit fly behavioral responses via electroantennography. Statistically analyze environmental variables (temperature, humidity) that may cause data variability .

Q. What strategies validate the purity of novel this compound derivatives in synthetic chemistry?

- Methodology : Combine chromatographic (GC, HPLC) and spectroscopic techniques (NMR, IR) to confirm structural integrity. For example, cyclic derivatives require rapid vacuum distillation to prevent decomposition, followed by MS fragmentation analysis (e.g., m/z 181 molecular ion) .

Q. Methodological Best Practices

- Data Reproducibility : Document experimental conditions (e.g., solvent purity, instrument calibration) to enable replication. Use supplementary materials for extensive datasets, as recommended by journal guidelines .

- Statistical Tools : Apply ANOVA or principal component analysis (PCA) to resolve contradictions in multi-variable studies (e.g., pest behavior or flavor chemistry) .

- Ethical Reporting : Avoid jargon and ensure alignment between research questions, methods, and conclusions. For example, clearly state hypotheses when studying biological impacts .

属性

IUPAC Name |

octan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVFWPFBNIEHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021927 | |

| Record name | 2-Octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Hawley], Liquid, colourless to pale yellow liquid with an apple-like odour | |

| Record name | 2-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/394/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.5, 173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

125 °F (52 °C) (Closed cup) | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, 1:9-12 IN 50% ALCOHOL, 1:1-1.7 IN 70% ALCOHOL, Soluble in alcohol, hydrocarbons, ether, esters, etc., In water, 899 mg/L at 20 °C, 0.899 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/394/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.820 at 20 °C/4 °C, 0.813-0.819 | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/394/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.4 (Air = 1) | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.35 [mmHg], 1.35 mm Hg at 25 °C | |

| Record name | 2-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-13-7 | |

| Record name | 2-Octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2G84H29AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-16 °C, Liquid Molar Volume = 0.157391 cu m/kmol; IG Heat of Formation = -3.2160X10+8 J/kmol; Heat of Fusion at melting point = 2.4419X10+7 J/kmol | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。